![molecular formula C13H10F4O2 B13632233 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13632233.png)
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated bicyclo[1.1.1]pentane derivative. This compound is notable for its unique structural features, which include a bicyclo[1.1.1]pentane core and multiple fluorine atoms. These features contribute to its distinct physicochemical properties, making it a valuable molecule in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the bicyclo[1.1.1]pentane core. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method allows for the selective decoration of the bicyclo[1.1.1]pentane core with fluorine atoms, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the synthetic routes to achieve high yields and purity. The use of metal-free homolytic aromatic alkylation protocols has been explored to expand the frontiers of contemporary medicinal chemistry .
化学反応の分析
Types of Reactions
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is incorporated into drug molecules to enhance their pharmacokinetic properties.
Industry: It is used in the development of advanced materials with unique properties
作用機序
The mechanism of action of 2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can modulate the acidity and basicity of neighboring functional groups, thereby influencing the compound’s reactivity and interactions with biological targets . The bicyclo[1.1.1]pentane core provides a rigid and stable framework that enhances the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: This compound has a similar bicyclo[1.1.1]pentane core but differs in the functional groups attached to it.
2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane: This compound is closely related but has additional fluorine atoms.
Uniqueness
2-Fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
分子式 |
C13H10F4O2 |
|---|---|
分子量 |
274.21 g/mol |
IUPAC名 |
2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H10F4O2/c14-9-11(5-12(9,6-11)10(18)19)7-1-3-8(4-2-7)13(15,16)17/h1-4,9H,5-6H2,(H,18,19) |
InChIキー |
DHMDVNQSZMOZJN-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
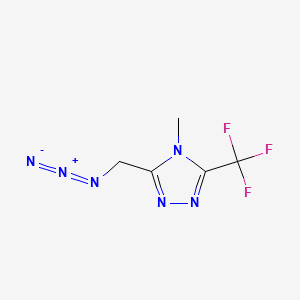
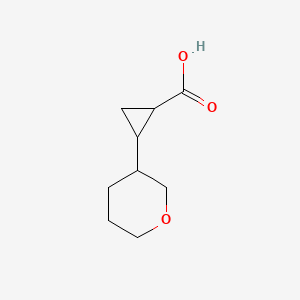
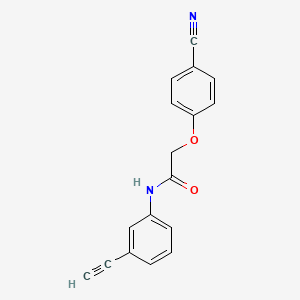

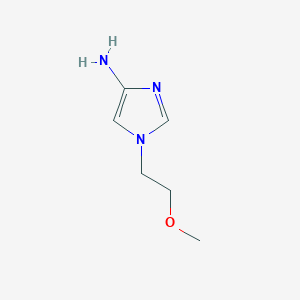
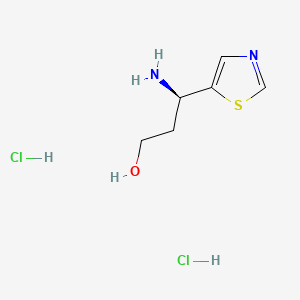
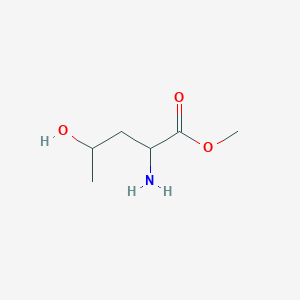
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
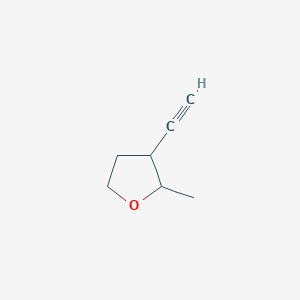
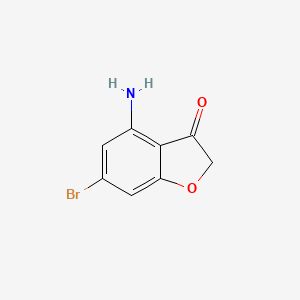
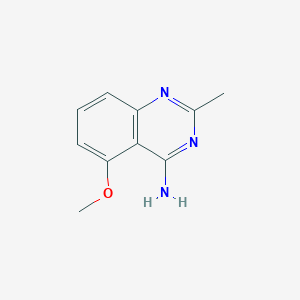
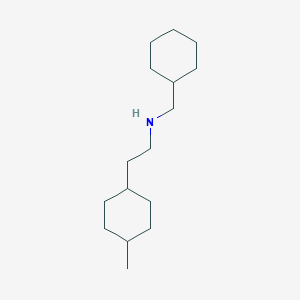
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
